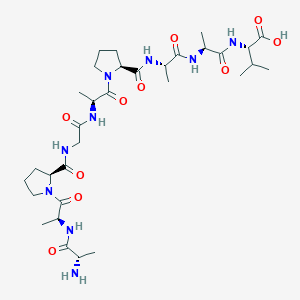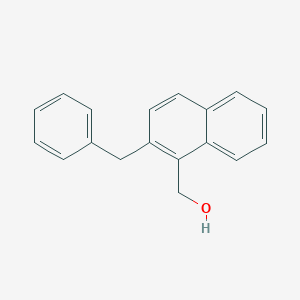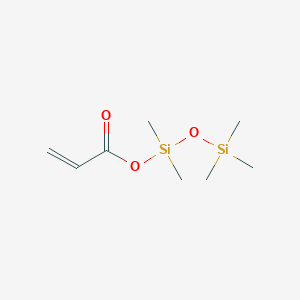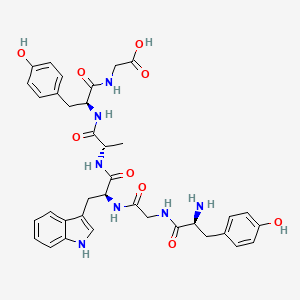
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids, each with a D-configurationIt is characterized by the presence of multiple phenylalanine residues, which contribute to its unique chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first D-phenylalanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product .
化学反应分析
Types of Reactions
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of reduced peptides or amino alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential effects on cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit enzymes involved in pain signaling pathways, leading to analgesic effects. The phenylalanine residues contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
L-Phenylalanine: An essential amino acid used in protein synthesis.
D-Alanyl-D-phenylalanine: A dipeptide with similar structural features.
D-Phenylalanyl-D-phenylalanine: A shorter peptide with two phenylalanine residues.
Uniqueness
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple D-phenylalanine residues. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
644996-98-5 |
|---|---|
分子式 |
C39H43N5O6 |
分子量 |
677.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H43N5O6/c1-26(41-36(46)31(40)22-27-14-6-2-7-15-27)35(45)42-32(23-28-16-8-3-9-17-28)37(47)43-33(24-29-18-10-4-11-19-29)38(48)44-34(39(49)50)25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25,40H2,1H3,(H,41,46)(H,42,45)(H,43,47)(H,44,48)(H,49,50)/t26-,31-,32-,33-,34-/m1/s1 |
InChI 键 |
DZWCVGZYINIDAP-WDZGTRJISA-N |
手性 SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CC=CC=C4)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)


![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)


![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)




![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)

